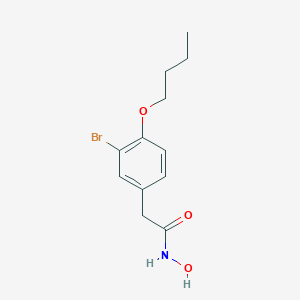
2-(3-bromo-4-butoxyphenyl)-N-hydroxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-bromo-4-butoxyphenyl)-N-hydroxyacetamide: is a chemical compound with the molecular formula C12H16BrNO3 and a molecular weight of 302.16 g/mol . It is known for its unique structure, which includes a bromine atom and a butoxy group attached to a phenyl ring, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-bromo-4-butoxyphenyl)-N-hydroxyacetamide typically involves the reaction of 3-bromo-4-butoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(3-bromo-4-butoxyphenyl)-N-hydroxyacetamide can undergo oxidation reactions to form corresponding oximes or nitroso compounds.
Reduction: It can be reduced to form amines or hydroxylamines.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Oximes or nitroso compounds.
Reduction: Amines or hydroxylamines.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Chemistry: 2-(3-bromo-4-butoxyphenyl)-N-hydroxyacetamide is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in metabolic pathways, making it a candidate for drug development .
Medicine: The compound’s ability to inhibit enzymes has led to investigations into its potential therapeutic applications. It is being explored as a treatment for conditions where enzyme inhibition is beneficial, such as certain cancers and bacterial infections .
Industry: In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and coatings can enhance their performance and durability .
Mechanism of Action
The mechanism of action of 2-(3-bromo-4-butoxyphenyl)-N-hydroxyacetamide involves the inhibition of specific enzymes. It acts as a competitive inhibitor, binding to the active site of the enzyme and preventing the substrate from binding. This inhibition disrupts the enzyme’s normal function, leading to a decrease in the production of certain metabolites .
Molecular Targets and Pathways:
Enzyme Inhibition: The compound targets enzymes such as urease and metalloproteases.
Comparison with Similar Compounds
Acetohydroxamic acid: A simpler analog without the bromine and butoxy groups.
Bufexamac: A non-steroidal anti-inflammatory drug with a similar hydroxamic acid structure.
Hydroxylamine derivatives: Compounds with similar functional groups but different substituents on the phenyl ring.
Uniqueness: 2-(3-bromo-4-butoxyphenyl)-N-hydroxyacetamide stands out due to its unique combination of a bromine atom and a butoxy group.
Properties
CAS No. |
15560-64-2 |
|---|---|
Molecular Formula |
C12H16BrNO3 |
Molecular Weight |
302.16 g/mol |
IUPAC Name |
2-(3-bromo-4-butoxyphenyl)-N-hydroxyacetamide |
InChI |
InChI=1S/C12H16BrNO3/c1-2-3-6-17-11-5-4-9(7-10(11)13)8-12(15)14-16/h4-5,7,16H,2-3,6,8H2,1H3,(H,14,15) |
InChI Key |
LOKRZPSRQFVRBE-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1)CC(=O)NO)Br |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)CC(=O)NO)Br |
Key on ui other cas no. |
15560-64-2 |
Synonyms |
2-(3-Bromo-4-butoxyphenyl)acetohydroxamic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(N-acetyl-4-dodecylanilino)-4-[4-methoxy-3-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]anilino]-4-oxobutanoic acid](/img/structure/B93103.png)






![[4-(4-methoxyphenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B93118.png)




![1-Cyclohexyl-3-[(3-nitro-P-tolyl)sulphonyl]urea](/img/structure/B93128.png)

